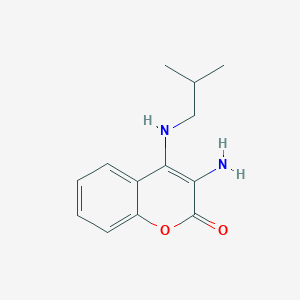

3-Amino-4-isobutylamino-chromen-2-one

Description

3-Amino-4-isobutylamino-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with amino (-NH₂) and isobutylamino (-NH-C₄H₉) groups at positions 3 and 4, respectively. Coumarins are heterocyclic compounds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The amino and alkylamino substituents in this compound likely enhance its solubility and reactivity compared to unsubstituted coumarins, making it a candidate for pharmacological exploration.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-amino-4-(2-methylpropylamino)chromen-2-one |

InChI |

InChI=1S/C13H16N2O2/c1-8(2)7-15-12-9-5-3-4-6-10(9)17-13(16)11(12)14/h3-6,8,15H,7,14H2,1-2H3 |

InChI Key |

JYJUAOUFEZVSQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C(=O)OC2=CC=CC=C21)N |

Origin of Product |

United States |

Chemical Reactions Analysis

3-amino-4-[(2-methylpropyl)amino]-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives[][1].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions are typically quinoline derivatives and substituted amines.

Scientific Research Applications

3-amino-4-[(2-methylpropyl)amino]-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of organic pigments and dyes, contributing to the development of new materials with specific properties[][1].

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-Amino-4-isobutylamino-chromen-2-one with related compounds:

*Estimated based on structural similarity to .

Key Observations:

- Polarity: Amino groups increase polarity compared to nitro substituents, which may enhance aqueous solubility but reduce lipid bilayer penetration .

Antimicrobial Activity

The nitro-substituted chromen-2-one derivative (3-nitro-4-phenylazetidin-2-one) exhibits significant antimicrobial activity, attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial enzymes . In contrast, amino-substituted coumarins (e.g., 3-amino-4-(benzylamino)-2H-chromen-2-one) are less studied for antimicrobial effects but may act via different mechanisms, such as hydrogen bonding with biological targets .

Anticancer Potential

Coumarins with amino groups are known to interfere with cell signaling pathways, such as kinase inhibition, due to their ability to form hydrogen bonds with ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.